2-Amino-3-hydroxyanthraquinone

Photochemistry Luminescence Polymer Dyeing

Procure 2-Amino-3-hydroxyanthraquinone (CAS 117-77-1) for the unique ortho-amino-hydroxy substitution pattern essential for synthesizing Vat Red FBB chromophores, enabling YjiC-catalyzed glucosylation for anticancer glycoside research, or investigating intramolecular hydrogen bonding effects on non-luminescent excited-state pathways. This bifunctional derivative provides distinct reactivity and photophysical behavior unattainable with monosubstituted anthraquinone isomers.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 117-77-1
Cat. No. B092412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxyanthraquinone
CAS117-77-1
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)N
InChIInChI=1S/C14H9NO3/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2
InChIKeyCNWWMJSRHGXXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxyanthraquinone (CAS 117-77-1): Core Specifications and Product Identity for Scientific Procurement


2-Amino-3-hydroxyanthraquinone (CAS 117-77-1) is a bifunctional anthraquinone derivative bearing adjacent amino (-NH₂) and hydroxyl (-OH) groups at the 2- and 3-positions of the anthraquinone backbone [1]. The compound has molecular formula C₁₄H₉NO₃ and molecular weight 239.23 g/mol, appearing as an orange to amber to dark red powder or crystalline solid . It serves primarily as an intermediate in the synthesis of vat dyes (specifically Vat Red FBB) and disperse dyes, and has been investigated as a substrate for enzymatic glucosylation and as a ligand in coordination chemistry [1][2]. Its melting point exceeds 300°C with decomposition, and it exhibits solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while being practically insoluble in water [3].

Why 2-Amino-3-hydroxyanthraquinone Cannot Be Simply Substituted with Generic Anthraquinone Analogs


The 2-amino-3-hydroxy substitution pattern confers distinct physicochemical properties that cannot be replicated by other anthraquinone derivatives. In head-to-head comparative studies, 2-amino-3-hydroxyanthraquinone exhibits fundamentally different photophysical behavior from its monosubstituted analogs: the 2-amino derivative displays strong fluorescence, the 2-hydroxy derivative exhibits strong phosphorescence, while the 2-amino-3-hydroxy derivative is non-luminescent [1]. This arises from altered excited-state deactivation pathways—specifically, the bifunctional compound undergoes different transient species formation upon flash photolysis (semiquinone radical AH· versus radical anion A⁻) [1]. Furthermore, the adjacent amino and hydroxyl groups create a unique chelating environment that enables distinct metal coordination chemistry and biochemical binding behavior not observed in compounds lacking this ortho-amino-hydroxy motif [2][3]. These differences translate directly to divergent performance in applications ranging from polymer dyeing lightfastness to enzymatic biotransformation efficiency [1][4].

Quantitative Differentiation Evidence: 2-Amino-3-hydroxyanthraquinone Versus Structural Analogs


Photophysical Behavior Divergence: Non-Luminescent Character Versus Monosubstituted Analogs

Direct comparative analysis reveals that 2-amino-3-hydroxyanthraquinone exhibits fundamentally distinct photophysical behavior relative to its monosubstituted analogs. The 2-amino derivative demonstrates strong fluorescence, the 2-hydroxy derivative exhibits strong phosphorescence, while the 2-amino-3-hydroxy derivative is non-luminescent [1]. Upon flash photolysis in 2-propanol, the 2-amino and 2-hydroxy derivatives produce strong transient absorption from radical anion A⁻, whereas 2-amino-3-hydroxyanthraquinone generates strong transient absorption from the semiquinone radical AH· [1].

Photochemistry Luminescence Polymer Dyeing Light Stability

Biological Substrate Specificity: Glycosyltransferase YjiC Recognition of 2-Amino-3-hydroxyanthraquinone Versus Alizarin and Anthraflavic Acid

In a comparative biotransformation study, 2-amino-3-hydroxyanthraquinone was evaluated alongside alizarin (1,2-dihydroxyanthraquinone) and anthraflavic acid (2,6-dihydroxyanthraquinone) as substrates for the glycosyltransferase YjiC from Bacillus licheniformis expressed in E. coli [1]. All three compounds were successfully glucosylated, with 2-amino-3-hydroxyanthraquinone converted to 2-amino-3-O-glucosyl anthraquinone [1]. The glucoside products from all three substrates demonstrated more than 60% cell growth inhibition at concentrations ranging from approximately 50 μM to 100 μM against gastric cancer (AGS), uterine cervical cancer (HeLa), and liver cancer (HepG2) cell lines [1]. Notably, alizarin 2-O-β-d-glucoside showed the most potent activity (>90% inhibition across all tested cell lines) [1].

Biotransformation Glycosylation Antiproliferative Anthraquinone Glucosides

Bovine Serum Albumin Binding Affinity: Quantitative Fluorescence Quenching Parameters

Spectroscopic investigation of 2-amino-3-hydroxyanthraquinone (AQ) binding to bovine serum albumin (BSA) revealed a binding constant (K_b) of 1.26 × 10⁵ M⁻¹ at 298 K, with a binding stoichiometry (n) of approximately 1 [1]. The quenching mechanism was identified as static quenching, with a Stern-Volmer quenching constant (K_SV) of 2.53 × 10⁴ M⁻¹ at 298 K [1]. Thermodynamic analysis yielded negative ΔH (−30.9 kJ mol⁻¹) and negative ΔG (−29.1 kJ mol⁻¹) values, indicating spontaneous, enthalpy-driven binding primarily through hydrogen bonding and van der Waals interactions [1].

Protein Binding Fluorescence Quenching Drug Delivery Pharmacokinetics

Dye Intermediate Synthetic Utility: Precursor to Vat Red FBB and Anthraquinone-Oxazole Vat Dyes

2-Amino-3-hydroxyanthraquinone serves as a key intermediate in the synthesis of Vat Red FBB and related vat dyes, a role that distinguishes it from other amino-hydroxyanthraquinone positional isomers . The compound undergoes benzoylation at the amino group followed by oxazole ring formation to yield 2-(4-bromophenyl)anthraquinone(2:3)oxazole derivatives, demonstrating its utility in constructing fused heterocyclic anthraquinone systems [1]. The compound's melting point exceeds 300°C with decomposition, and it dissolves in concentrated sulfuric acid to yield a yellow solution, characteristic of the protonated quinone system .

Vat Dyes Disperse Dyes Oxazole Formation Synthetic Intermediate

Lightfastness Ranking: Position-Specific Amino-Hydroxy Anthraquinone Performance in Disperse Dyes

A comprehensive study of 89 aminoanthraquinone disperse dyes established a lightfastness ranking hierarchy: 1-Amino-4-hydroxyanthraquinones > 1,4-Diaminoanthraquinones > 1,4,5-Triamino-8-hydroxyanthraquinones > 1-Aminoanthraquinones > 1,4,5,8-Tetraminoanthraquinones [1]. While 2-amino-3-hydroxyanthraquinone was not directly ranked in this study, the structure-property relationships demonstrate that the position and combination of amino and hydroxy substituents critically determine lightfastness outcomes [1]. Electron-attracting N-substituents (e.g., β-chloroethoxycarbonyl) increase lightfastness, whereas electron-donating groups (e.g., β-hydroxyethyl) decrease it [1].

Disperse Dyes Lightfastness Polymer Dyeing Structure-Property Relationship

Cytotoxicity Profile: Comparative Antiproliferative Activity Against Breast Cancer Cell Lines

2-Amino-3-hydroxyanthraquinone (AQ) has been investigated as an analog of anthracycline chemotherapeutic agents [1]. Research indicates that AQ induces apoptosis in human MDA-MB-231 breast adenocarcinoma cells [1]. The compound is thought to act through inhibition of DNA synthesis and cell division, with evidence suggesting binding to topoisomerase II and interference with transcription processes . Unlike natural anthracyclines such as doxorubicin, the 2-amino-3-hydroxy substitution pattern on the anthraquinone core eliminates the daunosamine sugar moiety while retaining the planar intercalating scaffold [1].

Anticancer Cytotoxicity Apoptosis Anthracycline Analog

Optimal Application Scenarios for 2-Amino-3-hydroxyanthraquinone Procurement Based on Evidence-Based Differentiation


Synthesis of Anthraquinone-Oxazole Vat Dyes and Disperse Dye Intermediates

This compound is the established precursor for Vat Red FBB and related anthraquinone-azole vat dyes, where the 2-amino group undergoes benzoylation followed by oxazole ring formation to generate extended heterocyclic chromophores . Procurement for this application is justified when the synthetic route specifically requires the 2-amino-3-hydroxy substitution pattern, as alternative positional isomers yield different chromophoric outcomes [1]. The compound's solubility in concentrated sulfuric acid (yielding a yellow solution characteristic of protonated quinones) facilitates purification and processing in dye manufacturing .

Enzymatic Biotransformation for Novel Anthraquinone Glucoside Production

2-Amino-3-hydroxyanthraquinone serves as a substrate for glycosyltransferase YjiC-catalyzed glucosylation, producing 2-amino-3-O-glucosyl anthraquinone . This biocatalytic approach enables production of non-natural glucoside derivatives with demonstrated antiproliferative activity exceeding 60% inhibition at 50-100 μM against multiple cancer cell lines . The specific recognition by YjiC validates procurement for research programs exploring glycosylation-mediated prodrug strategies or solubility enhancement of anthraquinone-based therapeutics .

Photophysical Studies of Excited-State Deactivation Mechanisms in Bifunctional Anthraquinones

The compound's unique non-luminescent character and semiquinone radical formation upon flash photolysis make it a valuable model system for investigating intramolecular hydrogen bonding effects on excited-state deactivation pathways . Unlike its monosubstituted counterparts that undergo radiative decay (fluorescence from 2-amino derivative, phosphorescence from 2-hydroxy derivative), the 2-amino-3-hydroxy substitution pattern promotes intersystem crossing to triplet states generating radical intermediates . This distinct behavior supports procurement for fundamental photochemical research and development of light-stable polymer dye formulations .

Serum Albumin Binding Studies for Pharmacokinetic Profiling

With a quantitatively characterized BSA binding constant of 1.26 × 10⁵ M⁻¹ and established thermodynamic parameters (ΔH = −30.9 kJ mol⁻¹, ΔG = −29.1 kJ mol⁻¹), this compound provides a well-defined reference for structure-binding relationship studies in the anthraquinone series . The moderate-to-strong albumin affinity supports its use as a model compound in drug delivery research, particularly for investigating how substitution patterns influence protein binding and subsequent pharmacokinetic behavior .

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